2-(1-Isothiocyanatopropyl)thiophene
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Overview
Description
2-(1-Isothiocyanatopropyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 2-(1-Isothiocyanatopropyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with an appropriate isothiocyanate precursor under controlled conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-Isothiocyanatopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Isothiocyanatopropyl)thiophene has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are key components in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(1-Isothiocyanatopropyl)thiophene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The isothiocyanate group can also form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
2-(1-Isothiocyanatopropyl)thiophene can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Known for its use in organic synthesis and as a flavoring agent.
2-Bromo-3-thiophenecarboxaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(1-isothiocyanatopropyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCHVMZAHTNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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